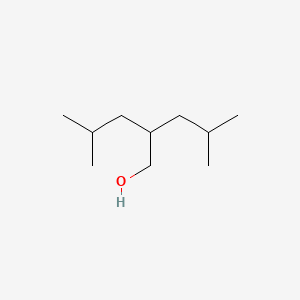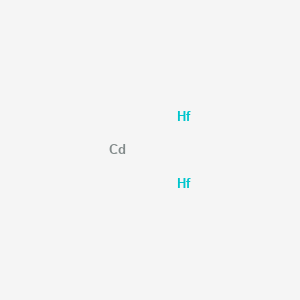![molecular formula C7H15NO3Si B14715480 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 17805-78-6](/img/structure/B14715480.png)
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a tricyclic organosilicon compound It is a derivative of silatrane, which is known for its unique structure and reactivity
准备方法
The synthesis of 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane with methylating agents. One common method includes the reaction of silatrane HSi(OCH2CH2)3N with methyl iodide (CH3I) under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
化学反应分析
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenating agents to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mercury (II) salts (HgX2) for substitution reactions, and standard oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reagents and conditions used.
科学研究应用
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of 1-substituted silatranes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with other molecules. Its tricyclic structure allows for unique interactions with molecular targets, facilitating various chemical reactions. The pathways involved include coordination with metal ions and interaction with organic substrates, leading to the formation of stable products .
相似化合物的比较
Similar compounds to 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane include:
1-Methylsilatrane: Similar in structure but lacks the additional methyl group.
Vinylsilatrane: Contains a vinyl group instead of a methyl group.
Methoxysilatrane: Contains a methoxy group instead of a methyl group .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.
属性
CAS 编号 |
17805-78-6 |
|---|---|
分子式 |
C7H15NO3Si |
分子量 |
189.28 g/mol |
IUPAC 名称 |
3-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H15NO3Si/c1-7-6-8-2-4-9-12(11-7)10-5-3-8/h7,12H,2-6H2,1H3 |
InChI 键 |
XVFSIZFZIYXWNS-UHFFFAOYSA-N |
规范 SMILES |
CC1CN2CCO[SiH](O1)OCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


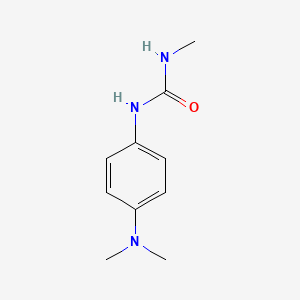
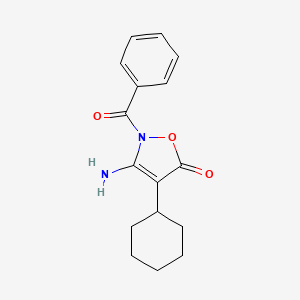




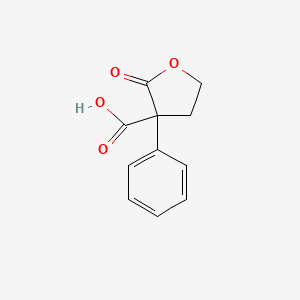
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
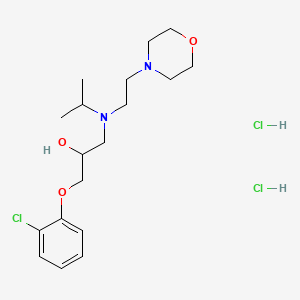
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
